1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol
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Overview
Description
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is a complex organotin compound characterized by the presence of a cycloheptanol ring and a benzyl(dichloro)stannyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol typically involves the reaction of benzyl chloride with stannous chloride to form benzyl(dichloro)stannane. This intermediate is then reacted with cycloheptanone under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorostannyl group can be reduced to a stannyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorostannyl group would yield a stannyl derivative .
Scientific Research Applications
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol involves its interaction with specific molecular targets. The benzyl(dichloro)stannyl group can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The cycloheptanol ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cyclohexan-1-ol: Similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cyclopentan-1-ol: Similar structure but with a cyclopentanol ring.
Uniqueness
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is unique due to its larger cycloheptanol ring, which may confer different chemical properties and reactivity compared to its cyclohexanol and cyclopentanol analogs. This uniqueness can be exploited in specific applications where the larger ring size provides advantages in terms of stability and reactivity .
Properties
CAS No. |
618444-66-9 |
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Molecular Formula |
C16H22Cl2OSn |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
1-[2-[benzyl(dichloro)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.C7H7.2ClH.Sn/c1-2-9(10)7-5-3-4-6-8-9;1-7-5-3-2-4-6-7;;;/h1-2,10H,3-8H2;2-6H,1H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
CWVGJDZMRASHBZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(Cl)Cl)O |
Origin of Product |
United States |
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